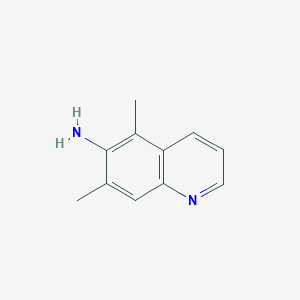

5,7-Dimethylquinolin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

116632-61-2 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5,7-dimethylquinolin-6-amine |

InChI |

InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)8(2)11(7)12/h3-6H,12H2,1-2H3 |

InChI Key |

SNLPCYJQWSWSJA-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=CC=N2)C(=C1N)C |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1N)C |

Synonyms |

6-Quinolinamine,5,7-dimethyl-(9CI) |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5,7 Dimethylquinolin 6 Amine

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The reactivity of the 5,7-Dimethylquinolin-6-amine scaffold towards electrophiles is significantly influenced by the activating effects of the amine and methyl substituents. The lone pair of electrons on the amino nitrogen and the electron-donating nature of the methyl groups increase the electron density of the benzene (B151609) ring portion of the quinoline system, making it more susceptible to electrophilic attack. nih.gov Generally, such substitutions are directed to the positions ortho and para to the activating amino group. In this specific molecule, the C-5 and C-7 positions are already occupied by methyl groups, suggesting that the C-8 position would be the most probable site for electrophilic substitution.

Regioselective Formylation Reactions (e.g., Duff, Reimer-Tiemann, Vilsmeier-Haack)

Formylation reactions are crucial for introducing an aldehyde group onto an aromatic ring, and several named reactions exist for this purpose, each with a different electrophilic species. nih.gov

Duff Reaction : This reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium, typically glyceroboric acid, to formylate activated aromatic compounds like phenols. uni.eduresearchgate.net However, studies on the closely related N,N-dimethylquinolin-6-amine have shown it to be unreactive under Duff conditions. mdpi.com The failure of the reaction is attributed to the protonation of the amino group in the acidic environment, which forms a deactivating ammonium (B1175870) salt and hinders the electrophilic substitution. mdpi.com A similar outcome would be expected for this compound.

Reimer-Tiemann Reaction : This method involves the reaction of a phenol (B47542) with chloroform (B151607) in a strong basic solution to achieve ortho-formylation. numberanalytics.combyjus.com The reactive electrophile is dichlorocarbene, generated from chloroform and a base. wikipedia.org The reaction is primarily used for phenols and other hydroxy-aromatic compounds, as well as electron-rich heterocycles like pyrroles and indoles. byjus.com Its applicability to amino-quinolines like this compound is not well-documented and would likely be complicated by the basic conditions.

Vilsmeier-Haack Reaction : This reaction employs a substituted amide (like DMF) and phosphorus oxychloride to generate a Vilsmeier reagent (an electrophilic iminium ion), which then formylates electron-rich aromatic rings. organic-chemistry.org This method has been successfully used for the double formylation of other amino-quinoline derivatives, such as 8-(dimethylamino)quinoline. nih.govresearchgate.net The electron-donating dimethylamino group in this analogue activates the C-5 and C-7 positions for electrophilic attack. nih.gov For this compound, the activating amine group would similarly direct the formylation, likely to the C-8 position.

Table 1: Comparison of Formylation Reactions on Related Quinoline Scaffolds

| Reaction | Reagents | Typical Substrate | Expected Outcome for this compound | Reference |

|---|---|---|---|---|

| Duff Reaction | Hexamethylenetetramine, Acid (e.g., glyceroboric acid) | Phenols, activated aromatics | Likely unreactive due to amine protonation | uni.edumdpi.com |

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Phenols, electron-rich heterocycles | Not well-established; potential for side reactions | numberanalytics.comwikipedia.org |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics and heterocycles | Formylation likely at the C-8 position | nih.govorganic-chemistry.org |

Halogenation and Nitration Studies on the Dimethylquinoline Scaffold

The introduction of halogen and nitro groups onto the dimethylquinoline scaffold is a key step for further functionalization.

Halogenation : The direct halogenation of quinoline derivatives is sensitive to reaction conditions. For substituted quinolines, the position of substitution is governed by the electronic effects of the existing groups. Given the activating amine and methyl groups in this compound, halogenation is predicted to occur at the electron-rich C-8 position. In related systems, such as 4-quinolones, hypervalent iodine reagents have been used to achieve regioselective halogenation at the C-3 position under mild conditions. acs.org For the target molecule, direct halogenation would likely require conditions that account for the reactivity of the amine group, possibly involving a protection step. google.com

Nitration : Nitration of quinoline derivatives typically occurs on the benzene ring. Studies on 2,6-dimethylquinoline (B146794) and 2,7-dimethylquinoline (B1584490) show that nitration with a mixture of nitric and sulfuric acids results in substitution at the 5- and 8-positions, respectively. acs.org For this compound, the powerful activating effect of the C-6 amino group, combined with the C-5 and C-7 methyl groups, would strongly direct nitration to the C-8 position.

Table 2: Electrophilic Substitution on Related Dimethylquinoline Compounds

| Reactant | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 2,6-Dimethylquinoline | Nitration | KNO₃, H₂SO₄ | 2,6-Dimethyl-5-nitroquinoline | acs.org |

| 2,7-Dimethylquinoline | Nitration | HNO₃, H₂SO₄ | 2,7-Dimethyl-8-nitroquinoline | acs.org |

| 5-Chloro-2,7-dimethylquinoline (B11902380) | Nitration | Conc. HNO₃/H₂SO₄ | 5-Chloro-2,7-dimethyl-3-nitroquinoline | vulcanchem.com |

Nucleophilic Substitution Reactions on the Quinoline Core

Nucleophilic substitution on the quinoline ring is generally less facile than electrophilic substitution unless an activating group is present. ambeed.com

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a tertiary amine and possesses a lone pair of electrons, making it nucleophilic. ambeed.com It can react with electrophiles such as alkyl halides in alkylation reactions or be oxidized. For instance, related compounds like N,N-Dimethylquinolin-7-amine can undergo oxidation at the pyridine (B92270) nitrogen to form N-oxide derivatives, which are valuable intermediates in drug development. vulcanchem.com Similarly, the nitrogen of this compound can be protonated by acids to form quinolinium salts. ambeed.com

Substitution at Carbon Centers Activated by Substituents

Nucleophilic aromatic substitution (SNAr) at a carbon center of the quinoline ring typically requires the presence of a good leaving group, such as a halogen, and strong electron-withdrawing groups to activate the ring. The parent this compound does not possess such features. However, if the molecule is first halogenated (e.g., at the C-8 position), this halogen could potentially be displaced by strong nucleophiles under harsh conditions. For example, studies on 5-chloro-2,7-dimethylquinoline have shown that the chlorine atom can be displaced by methoxide (B1231860) or ammonia (B1221849) at high temperatures. vulcanchem.com Similarly, nucleophilic substitution of a chlorine atom at the 4-position of 4,7-dichloroquinoline (B193633) with dimethylamine (B145610) is a key synthetic step for related compounds.

Reactions Involving the Amine Functional Group at C-6

The primary amine at the C-6 position is a versatile functional group that can undergo a wide range of chemical transformations.

Acylation and Amide Formation : The amine can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. orgosolver.com This reaction is fundamental for creating peptide-like linkages or for installing protecting groups. Acylation has been noted as a key derivatization strategy for analogous aminoquinolines. vulcanchem.com

Schiff Base (Imine) Formation : Reaction with aldehydes or ketones will yield Schiff bases (imines). This transformation is important for creating metal-chelating agents and other biologically active molecules. vulcanchem.com

Alkylation : The primary amine can be alkylated by alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form a quaternary ammonium salt.

Sandmeyer Reaction : The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a versatile intermediate that can be subsequently converted to a variety of other functional groups (e.g., -OH, -CN, -halogen) via the Sandmeyer reaction. acs.org This provides an indirect route to introduce functionalities that are not accessible through direct substitution.

Table 3: Potential Reactions of the C-6 Amine Group

| Reaction Type | Reagent Class | Product Functional Group | Significance | Reference |

|---|---|---|---|---|

| Acylation | Carboxylic Acids, Acyl Halides | Amide | Prodrug development, synthesis of derivatives | orgosolver.comvulcanchem.com |

| Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff Base) | Metal chelation, synthesis of bioactive compounds | vulcanchem.com |

| Diazotization/Sandmeyer | Nitrous Acid (HNO₂), then Cu(I) salt | Halogen, Cyano, Hydroxyl, etc. | Versatile functional group interconversion | acs.org |

Acylation and Alkylation of the Amine Nitrogen

The primary amine group at position 5 of 7-chloro-2,8-dimethylquinolin-5-amine (B11897193) serves as a key site for derivatization, including acylation reactions to form amides. vulcanchem.com This functionalization is a common strategy in medicinal chemistry. vulcanchem.com While direct literature on the acylation of this compound is not extensively detailed, the reactivity of the amino group in similar quinoline structures provides a strong indication of its behavior. For instance, the acylation of a related compound, 2-((2-aminoethyl)amino)-5,7-dimethylquinoline-3-carbonitrile, with various benzoyl chlorides and other acylating agents has been reported to proceed efficiently, yielding a range of N-acylated products. nih.gov

Alkylation of the amine nitrogen in quinoline derivatives is a fundamental transformation. orientjchem.org Generally, amines are sufficiently nucleophilic to react with alkyl halides under mild conditions. wikipedia.org However, these reactions can be complicated by the potential for the product to react further with the alkylating agent. wikipedia.org In the context of related quinoline compounds, N-alkylation has been successfully demonstrated. For example, the reaction of 6-bromo-2-methylquinoline (B1268081) with methanol (B129727) under photoredox-mediated Minisci C-H alkylation conditions yields 6-bromo-2,4-dimethylquinoline. nih.gov This highlights a modern approach to quinoline alkylation. While specific examples for this compound are not prevalent, the general principles of amine alkylation suggest its susceptibility to such transformations. wikipedia.org

Formation of Imines and Schiff Bases from this compound

The formation of imines, also known as Schiff bases, occurs through the reaction of a primary amine with an aldehyde or a ketone. redalyc.orgpeerj.com This reaction is a cornerstone in the synthesis of various heterocyclic compounds and is often catalyzed by acids. redalyc.org The nitrogen atom of the C=N double bond in an imine is basic and can be protonated. redalyc.org

While specific studies detailing the formation of imines directly from this compound are limited, the general reactivity of aminoquinolines suggests this transformation is feasible. For instance, various quinolinecarbaldehydes have been successfully reacted with primary amines like 2,6-diisopropylbenzenamine to produce crystalline Schiff bases in high yields. mdpi.com Another study describes the synthesis of imines from aldehydes and ketones derived from quinolinic acid, which then react with substituted anilines. redalyc.org These examples from related quinoline systems strongly support the potential of this compound to undergo condensation with carbonyl compounds to form the corresponding imines and Schiff bases.

Diazotization and Subsequent Transformations

Diazotization is a chemical process that transforms a primary aromatic amine into a diazonium salt. byjus.com This reaction is typically carried out at low temperatures in the presence of a nitrous acid source, such as sodium nitrite (B80452) and a mineral acid like hydrochloric acid. savemyexams.comslideshare.net The resulting diazonium salts are highly versatile intermediates in organic synthesis, as the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com

The general mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then reacts with the primary amine. byjus.com Subsequent proton transfers and elimination of water lead to the formation of the diazonium ion. byjus.com Aromatic diazonium salts can then undergo a range of transformations, including Sandmeyer reactions (replacement by -Cl, -Br, -CN), the Schiemann reaction (replacement by -F), replacement by -I, -OH, and -H, as well as coupling reactions with activated aromatic compounds to form azo dyes. masterorganicchemistry.com

Oxidation and Reduction Pathways of the Quinoline Ring and Amine Group

The oxidation and reduction of quinoline and its derivatives are fundamental transformations that can lead to a variety of functionalized products. The quinoline ring system has a pyridine ring that is generally resistant to oxidation due to the delocalization of the nitrogen's lone pair of electrons. orientjchem.org However, the benzene ring portion can be oxidized by strong oxidizing agents like potassium permanganate, leading to the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). orientjchem.orgwikipedia.org The amine group of an aminoquinoline can also be a site of oxidation. For instance, the antimalarial drug amodiaquine (B18356) can be metabolized to a reactive quinone-imine intermediate through oxidation of its hydroxyl and amine functionalities. frontiersin.org

The reduction of the quinoline ring can also be achieved under various conditions. Catalytic hydrogenation can lead to the formation of tetrahydroquinoline derivatives. pharmaguideline.com For example, the reduction of quinolines using γ-terpinene under photochemical conditions has been demonstrated to be a chemoselective process. acs.orgnih.gov 8-Aminoquinolines, a class of compounds related to the subject of this article, are known to act on the gametocytes of Plasmodium falciparum, reducing malaria transmission. nih.gov

| Transformation | Reagents/Conditions | Product(s) |

| Oxidation | ||

| Benzene Ring Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Quinolinic acid orientjchem.orgwikipedia.org |

| Amine Oxidation | Metabolic processes | Quinone-imine intermediates frontiersin.org |

| Reduction | ||

| Catalytic Hydrogenation | H₂/catalyst | Tetrahydroquinoline derivatives pharmaguideline.com |

| Photochemical Reduction | γ-terpinene | Dearomatized reduced quinolines acs.orgnih.gov |

Photochemical Reactivity and Transformations

The photochemistry of quinoline and its derivatives is an active area of research, offering unique pathways for the synthesis of complex molecules. The photochemical behavior of quinolines often involves the excited state of the molecule, which can lead to various reactions. oup.com

One notable photochemical transformation is the cycloaddition of quinolines with alkenes. nih.gov These reactions can proceed through either the singlet or triplet excited state of the quinoline, leading to different regioisomeric products. nih.gov For instance, direct irradiation often favors meta-cycloaddition, while triplet sensitization can lead to ortho and para adducts. nih.gov The use of photosensitizers and Lewis acids can influence the reaction's outcome and efficiency. nih.gov

Another significant photochemical reaction is the alkylation of heteroarenes, including quinolines. nih.gov Through direct excitation of the protonated heterocycle, alcohols and ethers can serve as alkylating agents. nih.gov For example, the photochemical methylation of various quinoline derivatives has been achieved in good yields. nih.gov Furthermore, a photochemical reduction of quinolines using isopropanol (B130326) and hydrochloric acid has also been reported. nih.gov The photochemical synthesis of quinoline derivatives through the cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes has also been described, affording good yields of 2,3-diphenylquinoline (B3369077) derivatives. rsc.org

| Photochemical Reaction | Reactants | Key Features | Product Type |

| Cycloaddition | Quinoline, Alkene | Can be stereo- and regiocontrolled; may involve singlet or triplet excited states. nih.gov | Cycloadducts nih.gov |

| Alkylation | Quinoline, Alcohol/Ether | Direct excitation of the protonated heterocycle. nih.gov | Alkylated quinolines nih.gov |

| Reduction | Quinoline, Isopropanol, HCl | Photochemical process. nih.gov | Reduced quinolines nih.gov |

| Cyclization | 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes | Photochemical cyclization. rsc.org | 2,3-Diphenylquinoline derivatives rsc.org |

Thermal Stability and Degradation Pathways

The thermal stability and degradation of quinoline and its derivatives are important considerations, particularly for their application in various fields. The thermal decomposition of quinoline has been studied under high-temperature conditions, revealing a complex network of reactions. acs.org

For substituted quinolines, the nature and position of the substituents can significantly influence their thermal stability. For instance, a thermogravimetric analysis (TGA) of some quinoline compounds showed that the onset of thermal degradation for a control sample was around 170°C. researchgate.net The presence of strong electron-withdrawing groups, such as a nitro group at position 6, can increase the chemical stability of the quinoline ring. researchgate.net In contrast, other studies on the thermal reactions of thiazolo[5,4-c]quinoline-2,4-diones, which are related heterocyclic systems, indicated that clean conversions occurred in the range of 150–250°C, while higher temperatures led to decomposition into complex mixtures. scispace.com

The degradation of quinoline can also be influenced by environmental factors. For example, the biodegradation of quinoline by certain bacteria is temperature-dependent, with optimal degradation occurring at around 30°C. nih.gov

| Compound/System | Temperature Range | Key Observations/Products |

| Quinoline/Isoquinoline | 1275–1700 K | Decomposition to C₂H₂, C₆H₅CN, HC≡CCN, C₆H₆, HCN, etc. acs.org |

| Substituted Quinolines | ~170°C (onset) | Degradation temperature influenced by substituents. researchgate.net |

| Thiazolo[5,4-c]quinoline-2,4-diones | 150–250°C | Clean conversion; decomposition at higher temperatures. scispace.com |

| Quinoline (Biodegradation) | ~30°C (optimal) | Temperature-dependent degradation by bacteria. nih.gov |

Spectroscopic Characterization and Structural Elucidation of 5,7 Dimethylquinolin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 5,7-Dimethylquinolin-6-amine is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the protons of the two methyl groups, and the protons of the amine group. Based on the analysis of structurally similar compounds, such as 5,7-Dimethylquinolin-6-ol and other substituted quinolines, the anticipated chemical shifts (δ) in a solvent like CDCl₃ can be predicted. rsc.org

The protons of the two methyl groups at positions 5 and 7 are expected to appear as sharp singlets in the upfield region of the spectrum, typically between δ 2.3 and 2.5 ppm. The aromatic protons on the quinoline ring will resonate at lower fields, generally between δ 7.0 and 8.5 ppm, with their exact chemical shifts and coupling patterns depending on their electronic environment and their coupling with neighboring protons. The protons of the amine (NH₂) group are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.5 | Doublet of doublets |

| H-3 | ~7.2 | Doublet of doublets |

| H-4 | ~8.0 | Doublet of doublets |

| H-8 | ~7.0 | Singlet |

| C5-CH₃ | ~2.4 | Singlet |

| C7-CH₃ | ~2.3 | Singlet |

| NH₂ | Variable (broad) | Singlet |

Note: The predicted values are based on data from analogous compounds and may vary from experimental values.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms.

The carbons of the methyl groups will resonate at the highest field, typically in the range of δ 15-25 ppm. The aromatic carbons of the quinoline ring will appear in the downfield region, generally between δ 110 and 150 ppm. The carbon atom attached to the amino group (C-6) is expected to have a chemical shift significantly influenced by the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~121 |

| C-4 | ~135 |

| C-4a | ~128 |

| C-5 | ~127 |

| C-6 | ~145 |

| C-7 | ~120 |

| C-8 | ~129 |

| C-8a | ~147 |

| C5-CH₃ | ~18 |

| C7-CH₃ | ~17 |

Note: The predicted values are based on data from analogous compounds and may vary from experimental values.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the quinoline ring, such as between H-2 and H-3, and between H-3 and H-4. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca It would be used to assign the carbon signals for all protonated carbons by correlating the already assigned proton signals to their attached carbons.

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure, polymorphism, and dynamics of this compound in the solid phase. As no specific solid-state NMR data for this compound has been reported, a general discussion of its potential application is relevant. ssNMR could be used to study different crystalline forms (polymorphs) of the compound, which may exhibit different physical properties. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the signal of the less abundant ¹³C nuclei and provide detailed structural information in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. The analysis of these bands can confirm the presence of the amine group, the aromatic quinoline system, and the methyl groups.

N-H Stretching : The primary amine (NH₂) group is expected to show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching : The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the quinoline ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region.

N-H Bending : The bending vibration of the N-H bond of the primary amine is expected in the region of 1550-1650 cm⁻¹.

C-N Stretching : The stretching vibration for the aromatic C-N bond would likely be found in the 1250-1350 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3450 | Medium |

| N-H Stretch (symmetric) | ~3350 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=C/C=N Ring Stretch | 1400-1650 | Strong-Medium |

| N-H Bend | 1550-1650 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

Note: The predicted values are based on general FTIR correlation tables and data from analogous compounds and may vary from experimental values.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy offers a valuable complementary perspective to infrared spectroscopy by probing the vibrational modes of a molecule. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in an IR spectrum. For this compound, the Raman spectrum is expected to reveal characteristic peaks corresponding to the vibrations of the quinoline ring system and the attached functional groups.

Key expected Raman shifts for this compound would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the two methyl groups, expected around 2850-2975 cm⁻¹.

Quinoline ring C=C and C=N stretching: A series of strong bands between 1300 cm⁻¹ and 1650 cm⁻¹ are characteristic of the quinoline core.

N-H stretching of the amine group: This would likely appear as a broad band in the 3300-3500 cm⁻¹ range.

C-N stretching: Expected in the 1250-1350 cm⁻¹ region.

Methyl group deformations: These vibrations would be present at lower frequencies.

Table 1: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2975 |

| Ring C=C/C=N Stretch | 1300 - 1650 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a characteristic fingerprint for a molecule. For this compound (C₁₁H₁₂N₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 172. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the nitrogen rule.

The fragmentation pattern would likely involve the following key fragment ions:

[M-1]⁺: Loss of a hydrogen radical, a common fragmentation for amines.

[M-15]⁺: Loss of a methyl radical (CH₃), originating from one of the dimethyl groups, leading to a fragment at m/z 157. This is a very common fragmentation pathway for methylated aromatic compounds.

[M-28]⁺: Potential loss of ethylene (B1197577) (C₂H₄) or carbon monoxide (CO), although less common for this structure. A more likely fragmentation would be the loss of HCN (m/z 27) from the quinoline ring, resulting in a fragment at m/z 145.

General fragmentation patterns for amines often involve cleavage of the C-C bond alpha to the nitrogen atom. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of a molecule. The calculated exact mass for the protonated molecule of this compound, [C₁₁H₁₂N₂ + H]⁺, is 173.1133. An experimental HRMS measurement would be expected to be within a very small tolerance (typically < 5 ppm) of this calculated value, confirming the molecular formula. For comparison, the HRMS data for the related compound 6-(1H-imidazol-1-yl)-N,N-dimethylisoquinolin-1-amine showed a measured m/z of 238.1215 for the molecular ion [M]⁺, which was in close agreement with the calculated value. chemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components of a mixture. mdpi.comjapsonline.com A GC-MS analysis of a sample containing this compound would provide a chromatogram where the compound elutes at a specific retention time, indicative of its volatility and interaction with the GC column stationary phase. The mass spectrum recorded at this retention time would correspond to that of this compound, allowing for its positive identification and the assessment of the sample's purity. The retention time and fragmentation pattern can be compared to a known standard for confirmation. In the analysis of other quinoline derivatives, distinct retention times and characteristic mass spectra have been reported, demonstrating the utility of this technique for the analysis of this class of compounds. mdpi.com

Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like quinoline, the most common transitions are π → π*. The presence of an amino group, which is an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands in the range of 280-400 nm. Studies on 6-aminoquinoline (B144246) have shown absorption maxima in the range of 327-340 nm, which can be attributed to π → π* transitions. researchgate.net The addition of two methyl groups at positions 5 and 7 is likely to cause a further slight bathochromic shift due to their electron-donating inductive effect.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Transition | Expected λmax (nm) |

| π → π | 330 - 350 |

| π → π | ~280 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. arabjchem.orgmdpi.com While a crystal structure for this compound itself is not available in the public domain, a detailed study of the closely related compound, 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate, provides significant insight into the expected solid-state structure of the 5,7-dimethylquinoline core. researchgate.net

From this related structure, we can infer the following for this compound:

The quinoline ring system will be essentially planar.

The bond lengths and angles within the quinoline core will be consistent with those of other quinoline derivatives.

The methyl groups will be attached to the C5 and C7 atoms of the quinoline ring.

The amine group will be attached to the C6 position.

In the solid state, intermolecular hydrogen bonding involving the amine group is highly probable, influencing the crystal packing. These hydrogen bonds could form between the amine hydrogen atoms and the nitrogen atom of the quinoline ring of an adjacent molecule.

π-π stacking interactions between the planar quinoline rings of adjacent molecules are also expected to play a significant role in stabilizing the crystal lattice, with centroid-centroid distances likely in the range of 3.5 to 3.8 Å. researchgate.net

Table 3: Anticipated Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value/Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Interactions | Intermolecular N-H···N hydrogen bonding, π-π stacking |

| Molecular Geometry | Planar quinoline ring system |

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample of this compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula (C₁₁H₁₂N₂) to ascertain its purity and verify its empirical formula.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic masses of its constituent elements.

The molecular formula for this compound is C₁₁H₁₂N₂.

Carbon (C): 11 atoms × 12.01 g/mol = 132.11 g/mol

Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

Nitrogen (N): 2 atoms × 14.01 g/mol = 28.02 g/mol

The molecular weight of this compound is the sum of these values: 132.11 + 12.096 + 28.02 = 172.226 g/mol .

The theoretical elemental percentages are then calculated as follows:

%C = (132.11 / 172.226) × 100% = 76.71%

%H = (12.096 / 172.226) × 100% = 7.02%

%N = (28.02 / 172.226) × 100% = 16.27%

These theoretical values serve as the benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 76.71 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.02 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.27 |

| Total | 172.226 | 100.00 |

In practice, a small, precisely weighed sample of the synthesized this compound is subjected to combustion analysis. This process converts the compound into simple gaseous products, namely carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). The amounts of these gases are then measured, from which the mass percentages of C, H, and N in the original sample are determined.

For a synthesized sample of this compound to be considered pure, the experimentally determined elemental percentages should closely match the theoretical values. A significant deviation between the experimental and theoretical values may indicate the presence of impurities, residual solvents, or an incorrect molecular structure. For instance, elemental analysis has been successfully used to confirm the composition of various substituted quinoline derivatives. nih.govmdpi.comtandfonline.com In the synthesis and characterization of related heterocyclic compounds, elemental analysis serves as a crucial checkpoint for structural validation. researchgate.net

The acceptable margin of error between the calculated and found values is typically within ±0.4%. This level of accuracy provides strong evidence for the successful synthesis and purity of the target compound, this compound.

Computational Chemistry and Theoretical Investigations of 5,7 Dimethylquinolin 6 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional shape of molecules. These computational methods can predict various properties from the ground state up.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. physchemres.orgchalcogen.ro A small gap suggests that a molecule is more reactive. Analysis of the spatial distribution of these orbitals indicates likely sites for electrophilic and nucleophilic attack. physchemres.orgrsc.org Specific FMO analyses, including HOMO-LUMO energy values and spatial plots for 5,7-Dimethylquinolin-6-amine, are not available in the searched literature.

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution of a molecule. mdpi.com It is a valuable tool for predicting how molecules will interact. researchgate.net Regions of negative potential (typically colored red) are associated with electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net A specific EPS or MEP analysis for this compound has not been documented in the reviewed sources.

Computational Prediction of Spectroscopic Parameters

Computational methods can simulate spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

Calculated Vibrational Frequencies and Intensities

Vibrational frequency analysis, typically performed using DFT methods like B3LYP, is crucial for interpreting infrared (IR) and Raman spectra. researchgate.netscirp.orgnih.gov For a non-linear molecule like this compound, which consists of 22 atoms, 60 normal modes of vibration are expected (calculated using the 3N-6 rule). scirp.org These calculations help in assigning specific vibrational modes to the observed spectral bands.

Key vibrational modes for this compound would include:

N-H stretching of the amine group, typically appearing in the 3400-3300 cm⁻¹ region.

C-H stretching from the methyl groups and the aromatic quinoline (B57606) ring.

C=C and C=N stretching within the quinoline ring system, usually found in the 1600–1450 cm⁻¹ range.

Methyl group deformations .

DFT calculations provide scaled vibrational frequencies that are often in good agreement with experimental data, although discrepancies can arise because theoretical calculations are typically performed for the gaseous state while experiments are done on solids or in solution. nih.gov Potential energy distribution (PED) analysis can further offer a quantitative assignment of each vibrational mode. arabjchem.org

Illustrative Data Table: Calculated Vibrational Frequencies

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity |

| Asymmetric NH₂ Stretch | 3450 | High |

| Symmetric NH₂ Stretch | 3350 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Low |

| Methyl C-H Stretch | 2980-2870 | Medium |

| Quinoline Ring C=C/C=N Stretch | 1610 | High |

| Quinoline Ring C=C/C=N Stretch | 1580 | High |

| NH₂ Scissoring | 1550 | Medium |

| Methyl Deformation | 1450 | Medium |

Predicted UV-Vis Absorption Maxima (Time-Dependent DFT, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra of molecules. bohrium.comrsc.org This technique calculates the vertical excitation energies, oscillator strengths (f), and corresponding wavelengths (λmax) of electronic transitions from the ground state to various excited states. scirp.org For this compound, the primary electronic transitions are expected to be π→π* transitions within the aromatic quinoline system.

The presence of the electron-donating amine (-NH₂) and methyl (-CH₃) groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. mdpi.com TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can model these effects and predict the UV-Vis spectrum. acs.orgtandfonline.com The results are crucial for understanding the photophysical properties and potential applications in materials science, such as in dyes or optical materials. nih.gov

Illustrative Data Table: Predicted Electronic Transitions (TD-DFT)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.54 | 350 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 3.97 | 312 | 0.08 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 4.43 | 280 | 0.21 | HOMO → LUMO+1 (91%) |

Reaction Mechanism Studies and Selectivity Prediction using Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms, determining the regioselectivity of chemical reactions, and designing new synthetic routes. rsc.orgresearchgate.net For this compound, theoretical studies can predict its reactivity in reactions such as electrophilic substitution. DFT calculations can map the potential energy surface for a proposed reaction, identifying transition states and intermediates. acs.org

For instance, in an electrophilic aromatic substitution, calculations can determine whether an incoming electrophile will preferentially attack at a specific position on the quinoline ring. This is achieved by comparing the activation energies for different reaction pathways. The pathway with the lowest energy barrier is predicted to be the major product, thus explaining the reaction's selectivity. acs.org Such studies provide a molecular-level understanding that is often difficult to obtain through experiments alone. orientjchem.orgnih.gov

Solvent Effects on Electronic Structure and Spectroscopic Properties (e.g., IEFPCM Model)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Solvatochromism, the change in a substance's color with solvent polarity, is a key example. iku.edu.tr Computational models like the Polarizable Continuum Model (PCM), and specifically its Integral Equation Formalism variant (IEFPCM), are used to simulate the effects of a solvent on the electronic structure and spectroscopic properties of a solute. usp.brscielo.br

For this compound, using the IEFPCM model in conjunction with TD-DFT calculations would allow for the prediction of UV-Vis spectra in various solvents (e.g., ethanol (B145695), DMSO, water). These calculations account for the stabilization or destabilization of the ground and excited states by the solvent continuum, providing more accurate predictions that can be directly compared with experimental solution-phase spectra. tandfonline.comscielo.br The model can help explain shifts in absorption maxima and changes in dipole moment upon excitation. mdpi.com

Analysis of Non-Covalent Interactions (NCI) within the Molecular Framework

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, crystal packing, and biological activity of molecules. mdpi.com The NCI analysis method, based on the electron density (ρ) and its reduced density gradient (RDG), is a powerful tool for visualizing and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netacs.org

An NCI plot for this compound would reveal:

Hydrogen bonding involving the amine group's hydrogen atoms and the quinoline's nitrogen atom.

Van der Waals interactions within the aromatic ring system and between the methyl groups.

Steric clashes , which appear as red regions in the visualization, indicating repulsive interactions.

These visualizations provide an intuitive chemical picture of the bonding and spatial arrangement within the molecule and in its dimeric or aggregated forms. researchgate.net The analysis is performed using software that interprets the output of a DFT calculation to generate 3D isosurfaces color-coded to represent the type and strength of the interaction. chemrxiv.orgresearchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with large NLO responses are of great interest for applications in photonics and optoelectronics. mdpi.com Computational chemistry, particularly DFT, is widely used to predict the NLO properties of new materials. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.nettandfonline.comrsc.org

For this compound, the presence of an electron-donating amine group and a π-conjugated quinoline system suggests it could possess significant NLO properties. DFT calculations using functionals like B3LYP or PBE can compute the components of the hyperpolarizability tensor. tandfonline.comresearchgate.net A large calculated value for the total first hyperpolarizability (β_tot) indicates a strong second-order NLO response, suggesting the material could be a candidate for applications like second-harmonic generation. arabjchem.orgresearchgate.net

Illustrative Data Table: Calculated NLO Properties

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (<α>) | 150 |

| First Hyperpolarizability (β_tot) | 850 x 10⁻³⁰ esu |

Coordination Chemistry and Catalysis with 5,7 Dimethylquinolin 6 Amine Derivatives

5,7-Dimethylquinolin-6-amine as a Ligand in Metal Complexation

The coordination behavior of this compound is dictated by the interplay of its quinoline (B57606) and amine functionalities, which serve as donor sites for metal ions. The strategic placement of these groups allows for the formation of stable chelate rings, a cornerstone of coordination chemistry.

Ligand Design Principles for Quinoline-Amine Systems

The design of ligands based on quinoline-amine frameworks is guided by several key principles aimed at tuning the properties of the resulting metal complexes. Quinoline-based ligands are recognized for their ability to confer specific steric and electronic effects, which in turn influence the solubility, stability, and reactivity of the metal complexes they form. researchgate.net The quinoline moiety itself is often considered a "privileged structure" due to its rigid framework and the presence of a nitrogen heteroatom that can effectively coordinate to metal centers. researchgate.net

Key design considerations include:

Denticity: The number of donor atoms a ligand provides to a central metal ion is a critical design parameter. For quinoline-amine systems, this can be controlled by the number and placement of amine groups. The related (8-amino)quinoline, for example, is a classic bidentate ligand, binding through both the quinoline nitrogen and the amino nitrogen. nih.gov The denticity of the ligand framework has a profound impact on the stability and geometry of the complex. wayne.edursc.org

Steric Effects: Substituents on the quinoline ring can introduce steric hindrance, which can influence the coordination geometry, prevent the formation of undesired oligomers, and modulate the reactivity of the metal center. The methyl groups at the 5- and 7-positions of this compound are expected to influence the spatial arrangement of the ligand around a metal ion.

Electronic Effects: The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups. These modifications can alter the electron density at the metal center, thereby influencing its redox potential and catalytic activity. For instance, incorporating electron-withdrawing substituents can enhance the electrophilicity of the coordinated metal. rsc.org

Chelating Capabilities and Denticity of Dimethylquinolinamines

Based on its molecular structure, this compound is anticipated to function primarily as a bidentate ligand. It possesses two potential coordination sites: the sp²-hybridized nitrogen atom of the quinoline ring and the sp³-hybridized nitrogen atom of the exocyclic amino group at the 6-position.

Coordination to a metal ion would lead to the formation of a stable five-membered chelate ring, a favored conformation in coordination chemistry that enhances the thermodynamic stability of the complex (the chelate effect). byjus.com The behavior of analogous compounds, such as (8-amino)quinoline, strongly supports this bidentate N,N'-donor model. nih.gov The methyl substituents at positions 5 and 7, adjacent to the coordinating amino group, likely play a role in defining the pocket around the metal center, potentially impacting its coordination number and the accessibility of substrates in catalytic applications.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound as a ligand generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to confirm their composition and structure.

Complexes with Transition Metals (e.g., Cobalt, Ruthenium)

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and applications.

Cobalt Complexes: The synthesis of cobalt complexes with N-heterocyclic amine ligands is well-established. researchgate.netwilliams.edu A typical procedure involves reacting a cobalt(II) salt, such as cobalt(II) chloride or nitrate, with this compound in a solvent like ethanol (B145695) or methanol (B129727). nih.gov Depending on the reaction conditions and the desired oxidation state, an oxidizing agent may be employed to access Co(III) complexes. williams.edu The resulting complexes can adopt various geometries, including tetrahedral, square-planar, or octahedral, which can be influenced by the stoichiometry of the reactants and the presence of other ancillary ligands. rsc.orgnih.gov

Ruthenium Complexes: Ruthenium complexes are of significant interest for their applications in catalysis and medicine. nih.gov The synthesis of ruthenium complexes with a ligand like this compound often starts with a suitable precursor, such as dodecacarbonyltriruthenium(0) (Ru₃(CO)₁₂) or a ruthenium(II)-arene dimer like [{Ru(η⁶-p-cymene)Cl}₂]. mdpi.comfrontiersin.org The reaction with the ligand typically proceeds via ligand substitution, displacing weakly bound ligands to form the desired product. The resulting organometallic ruthenium complexes often exhibit a characteristic "three-legged piano stool" geometry, where the arene ligand forms the "seat" and the other three coordination sites are occupied by the bidentate quinoline-amine and a monodentate ligand (e.g., a halide). mdpi.com

Complexes with Main Group Metals (e.g., Aluminum)

Main group metals can also form stable complexes with quinoline-amine type ligands. Aluminum complexes, in particular, have been explored for their catalytic activity.

Aluminum Complexes: The synthesis of aluminum complexes typically requires anhydrous conditions due to the high oxophilicity of aluminum. The reaction generally involves treating a trialkylaluminum reagent (e.g., trimethylaluminum, AlMe₃) with the pro-ligand (this compound) in an inert solvent such as toluene (B28343) or hexane. mdpi.comnih.gov This reaction proceeds via alkane elimination, forming a stable aluminum-nitrogen bond. Studies on structurally related ligands, like 8-anilide-5,6,7-trihydroquinolines and 5,6-dihydro-7,7-dimethylquinolin-8-olates, show that the resulting aluminum complexes often adopt a distorted tetrahedral geometry around the metal center. mdpi.comnih.gov These complexes can also exist as dimeric species in the solid state, bridged by donor atoms from the ligand. mdpi.com

Structural Elucidation of Coordination Compounds (e.g., X-ray Diffraction)

The definitive characterization of the three-dimensional structure of a coordination compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise data on atomic positions, allowing for the determination of critical structural parameters. nih.govnih.gov

For complexes of this compound, X-ray diffraction would confirm:

Coordination Mode: It would verify the bidentate coordination of the ligand through the quinoline and amine nitrogens. nih.gov

Coordination Geometry: The precise arrangement of ligands around the metal center (e.g., octahedral, tetrahedral) would be established. nih.gov

Bond Lengths and Angles: Key metrics such as the metal-nitrogen bond distances and the N-M-N "bite angle" of the chelate ring can be measured accurately, providing insight into the nature of the metal-ligand interaction. nih.gov

In addition to X-ray diffraction, a suite of other techniques is essential for full characterization. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand environment in solution. Infrared (IR) spectroscopy can indicate coordination by showing shifts in the vibrational frequencies of the N-H and C=N bonds upon complexation. UV-Visible spectroscopy reveals details about the electronic transitions within the complex. Finally, elemental analysis confirms the empirical formula of the newly synthesized compound. mdpi.commdpi.com

Catalytic Applications of this compound Metal Complexes

The exploration of metal complexes incorporating this compound and its derivatives in the realm of catalysis is an emerging field with significant potential. The inherent electronic and steric properties of the quinoline framework, modulated by the dimethyl and amine substitutions, make these ligands promising candidates for supporting catalytically active metal centers. While extensive research specifically on this compound metal complexes in catalysis is still developing, the broader family of quinoline-based ligands has demonstrated considerable success in a variety of catalytic transformations. This section will delve into the catalytic applications of metal complexes derived from closely related quinoline-amine ligands as a predictive framework for the potential of this compound complexes.

Catalysis in Polymerization Reactions (e.g., Ring-Opening Polymerization of Cyclic Esters)

Metal complexes supported by quinoline-based ligands have shown significant promise as catalysts for ring-opening polymerization (ROP) of cyclic esters, a critical process for producing biodegradable polymers. nih.gov For instance, zinc and aluminum complexes featuring quinoline-based N,N,N-chelating ligands have been demonstrated to be active catalysts for the ROP of ε-caprolactone (ε-CL) in the presence of benzyl (B1604629) alcohol. acs.org These catalytic systems can produce polymers with well-controlled molecular weights and narrow molecular weight distributions. acs.org

While specific studies on this compound complexes for ROP are not yet prevalent in the literature, the activity of related systems provides a strong indication of their potential. The electronic environment provided by the quinoline ring and the amine donor group can effectively stabilize the metal center and facilitate the coordination-insertion mechanism that is fundamental to ROP.

Table 1: Catalytic Activity of Quinoline-Based Metal Complexes in the Ring-Opening Polymerization of ε-Caprolactone

| Catalyst | Monomer/Catalyst/Initiator Ratio | Time (h) | Conversion (%) |

| Zinc Complex with Quinoline-based N,N,N-chelate | 100:1:1 | 2 | 95 |

| Aluminum Complex with Quinoline-based N,N,N-chelate | 100:1:1 | 4 | 88 |

This table presents representative data for related quinoline-based complexes to illustrate potential catalytic activity.

The catalytic performance is influenced by both the nature of the metal center and the specific structure of the quinoline ligand. For example, in some systems, zinc complexes have been found to be more efficient than their aluminum counterparts for the ROP of certain cyclic esters. acs.org It is anticipated that the methyl groups at the 5 and 7 positions of the quinoline ring in this compound would introduce specific steric and electronic effects that could be fine-tuned to optimize catalytic activity and polymer properties.

Application in Other Organic Transformations

Beyond polymerization, metal complexes incorporating quinoline derivatives are versatile catalysts for a range of other organic transformations. The quinoline motif is a valuable component in ligands for cross-coupling reactions, hydrogenations, and oxidations. For instance, copper-quinoline complexes have been investigated for their catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalytic systems is dependent on the electronic properties of the quinoline ligand; electron-donating groups on the quinoline ring have been shown to enhance the catalytic activity of the copper complex. mdpi.com

Given that this compound possesses electron-donating methyl groups, its metal complexes would be expected to exhibit enhanced catalytic activity in similar oxidative reactions. Furthermore, the development of cooperative catalytic systems, where a metal and a secondary amine work in concert, has opened new avenues for the synthesis of substituted quinolines. organic-chemistry.org This suggests that the amine functionality of this compound could play a direct role in the catalytic cycle, potentially leading to novel reactivity.

Table 2: Representative Organic Transformations Catalyzed by Quinoline-Based Metal Complexes

| Reaction | Catalyst | Substrate | Product | Yield (%) |

| Catechol Oxidation | Copper(II) acetate/Quinoline derivative | Catechol | o-Quinone | High |

| Synthesis of 2-Substituted Quinolines | Copper(I) iodide/Pyrrolidine | 2-Aminobenzaldehyde and terminal alkyne | 2-Substituted quinoline | up to 85 |

This table showcases the utility of related quinoline-based systems in diverse organic reactions.

Exploration of Enantioselective Catalysis

The development of chiral ligands for enantioselective catalysis is a cornerstone of modern synthetic chemistry, enabling the synthesis of single-enantiomer pharmaceuticals and fine chemicals. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com These catalysts have shown effectiveness in the reduction of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com

Rhodium complexes bearing these chiral quinoline-based diamines have demonstrated good reactivity and enantioselectivity, with enantiomeric excesses of up to 69% being achieved. mdpi.com The catalytic performance can be further enhanced by the use of additives. mdpi.com Although this compound is not inherently chiral, it can be derivatized to incorporate chiral centers, making it a promising scaffold for the design of new chiral ligands. The rigid quinoline backbone is advantageous for creating a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity.

Table 3: Enantioselective Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline Derivative Using a Chiral Quinoline-Amine Rhodium Catalyst

| Substrate | Catalyst | Additive | Conversion (%) | Enantiomeric Excess (%) |

| 1-Phenyl-3,4-dihydroisoquinoline | Rhodium complex with chiral 8-amino-5,6,7,8-tetrahydroquinoline derivative | La(OTf)₃ | Quantitative | 69 |

This table provides an example of the potential of chiral quinoline-amine ligands in enantioselective catalysis.

The exploration of this compound and its derivatives in enantioselective catalysis represents a frontier with considerable opportunities for innovation in asymmetric synthesis.

Structure Property Relationship Studies of 5,7 Dimethylquinolin 6 Amine

Correlation between Substituent Effects and Spectroscopic Signatures

The introduction of substituents onto the quinoline (B57606) core significantly influences its electronic structure, which is directly reflected in its spectroscopic signatures such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra. The amine (-NH₂) and methyl (-CH₃) groups in 5,7-Dimethylquinolin-6-amine are both electron-donating groups (EDGs), which enrich the aromatic system with electron density.

In ¹H NMR spectroscopy , the protons on the quinoline ring are expected to show upfield shifts (to lower ppm values) compared to unsubstituted quinoline, due to the increased electron shielding from the EDGs. For instance, in 7-aminoquinoline (B1265446) derivatives, the introduction of the amino group causes notable shifts in the adjacent protons nih.gov. Similarly, the methyl groups will shield nearby protons. The amino protons themselves would appear as a broad singlet, and the methyl protons as sharp singlets sapub.org.

In ¹³C NMR spectroscopy , the carbon atoms attached to the electron-donating amino and methyl groups, as well as the ortho and para carbons, are expected to be shielded and appear at higher fields (lower ppm) tandfonline.com. For example, studies on 5-aminoquinoline (B19350) have provided detailed assignments of carbon signals, which are influenced by the amino group's electronic effects nih.gov.

The IR spectrum would be characterized by N-H stretching vibrations from the primary amine, typically appearing in the 3300-3500 cm⁻¹ region. C-H stretching from the aromatic and methyl groups would be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would appear in the 1500-1650 cm⁻¹ range derpharmachemica.com.

In UV-Vis spectroscopy , the electron-donating substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. This is due to the narrowing of the HOMO-LUMO energy gap. Studies on other amino- and dimethyl-substituted quinolines confirm that EDGs enhance and shift absorption to longer wavelengths nih.govnih.gov. This effect is particularly pronounced in polar solvents, indicating a degree of intramolecular charge transfer (ICT) from the electron-donating groups to the electron-deficient pyridine (B92270) part of the quinoline ring nih.gov.

Table 1: Predicted Spectroscopic Characteristics of this compound Based on Analogous Compounds

| Spectroscopic Technique | Predicted Feature | Rationale and Reference Analogs |

|---|---|---|

| ¹H NMR | Upfield shift of aromatic protons | Electron-donating -NH₂ and -CH₃ groups increase shielding. (Analog: 7-aminoquinolines nih.gov) |

| ¹³C NMR | Upfield shift of C5, C6, C7 and adjacent carbons | Increased electron density at substituted and nearby carbons. (Analog: 5-aminoquinoline nih.gov, 7-Chloro-4(Substituted Amino) Quinolines tandfonline.com) |

| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹) | Characteristic of primary amine group. (Analog: 7-chloro-4-aminoquinolines derpharmachemica.com) |

| UV-Vis Spectroscopy | Bathochromic (red) shift of λmax | EDGs narrow the HOMO-LUMO gap, facilitating electronic transitions. (Analog: 7-amino-2,4-dimethylquinoline nih.gov) |

Influence of Molecular Structure on Electrochemical Properties (e.g., Reduction and Oxidation Potentials)

The electrochemical behavior of a molecule, particularly its oxidation and reduction potentials, is intrinsically linked to its electronic structure. The presence of the electron-donating amine and methyl groups in this compound makes the molecule more susceptible to oxidation and more difficult to reduce compared to the parent quinoline.

Oxidation Potential: Electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), making it easier to remove an electron. Therefore, this compound is expected to have a lower oxidation potential (i.e., it is more easily oxidized) than unsubstituted quinoline. Studies on various substituted quinolines have consistently shown that EDGs like hydroxyl, methoxy, and amino groups facilitate oxidation researchgate.netnih.gov. For example, research on 6-(dimethylamino)quinoline-5-carbaldehyde demonstrated a clear correlation where the presence of the dimethylamino group lowered the oxidation potential researchgate.netnih.gov. The methyl groups further contribute to this effect.

Reduction Potential: Conversely, electron-donating groups decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the addition of an electron less favorable. This results in a more negative reduction potential. The reduction of the quinoline ring system becomes more difficult in the presence of the -NH₂ and -CH₃ groups. This trend has been observed in cyclic voltammetry studies of various quinoline derivatives, where EDGs consistently lead to more negative reduction potentials researchgate.netnih.govrsc.org. The electrochemical oxidation of 6-aminoquinoline (B144246) has been shown to proceed via the formation of cation radicals, a process facilitated by the electron-rich nature of the molecule researchgate.net.

These properties are crucial in applications such as the development of organic semiconductors, where N,N-dimethylquinolin-7-amine has been used as an electron-donating moiety vulcanchem.com, and in understanding the mechanisms of corrosion inhibitors, where electron-rich quinolines can donate electrons to metal surfaces rsc.org.

Table 2: Effect of Substituents on the Electrochemical Potentials of Quinoline Derivatives

| Compound/Substituent Type | Effect on Oxidation Potential | Effect on Reduction Potential | Rationale |

|---|---|---|---|

| Electron-Donating Groups (-NH₂, -CH₃) | Lowered (Easier to Oxidize) | More Negative (Harder to Reduce) | EDGs raise the HOMO energy and destabilize the LUMO, facilitating electron removal and hindering electron acceptance. researchgate.netnih.gov |

| Electron-Withdrawing Groups (-NO₂, -CN) | Raised (Harder to Oxidize) | Less Negative (Easier to Reduce) | EWGs lower the HOMO and stabilize the LUMO, making electron removal harder and electron acceptance easier. rsc.org |

| This compound (Predicted) | Low | Negative | Contains three strong electron-donating groups (-NH₂ at C6, -CH₃ at C5 and C7), leading to a high-energy HOMO and a destabilized LUMO. |

Relationship between Ligand Architecture and Metal Complex Catalytic Performance

Quinoline derivatives are widely used as ligands in coordination chemistry and catalysis due to the presence of the nitrogen atom in the heterocyclic ring, which can coordinate to metal centers. This compound can act as a bidentate ligand, coordinating to a metal through both the quinoline nitrogen (N1) and the amino nitrogen (N6), forming a stable five-membered chelate ring. The relationship between this specific ligand architecture and the catalytic performance of its metal complexes is governed by both electronic and steric factors.

Electronic Effects: The electron-donating nature of the amine and methyl groups increases the electron density on the quinoline nitrogen. This enhances the ligand's σ-donor ability, forming stronger bonds with the metal center. A more electron-rich metal center can, in turn, influence its catalytic activity, for example, by promoting oxidative addition steps in a catalytic cycle.

Steric Effects: The methyl groups at positions 5 and 7 introduce significant steric bulk around the coordination sphere. This steric hindrance plays a critical role in determining the geometry of the resulting metal complex and its stability. For some catalytic reactions, steric bulk can be beneficial, preventing catalyst deactivation through dimerization or promoting selective product formation nih.gov. However, excessive steric hindrance can also block substrate access to the catalytic site, thereby reducing or inhibiting catalytic activity. For instance, studies on manganese-catalyzed hydroboration showed that methyl groups at the C2 and C8 positions of quinoline completely inhibited reactivity due to steric hindrance chinesechemsoc.org. Similarly, in copper-catalyzed ATRP, bulky quinoline-containing ligands were found to stabilize the active Cu(I) oxidation state by preventing the adoption of a planar geometry favored by Cu(II), but could also lead to poor reactivity if the steric hindrance was too great cmu.edu.

Therefore, the catalytic performance of metal complexes with this compound would represent a balance between the favorable electronic effects of the donor groups and the potentially restrictive steric effects of the flanking methyl groups. The specific outcome would depend on the metal used and the nature of the catalyzed reaction.

Table 3: Influence of Quinoline Ligand Architecture on Catalysis

| Ligand Feature | Structural Effect on Metal Complex | Consequence for Catalysis | Example/Reference |

|---|---|---|---|

| Bidentate Chelation | Forms stable 5- or 6-membered rings | Increases complex stability and catalyst lifetime. | Pincer complexes show high thermal stability. scielo.org.mx |

| Electron-Donating Groups | Increases electron density on the metal center | Can enhance reactivity in steps like oxidative addition. | Noted in various quinoline-based catalysts. vulcanchem.com |

| Steric Hindrance (e.g., methyl groups) | Distorts coordination geometry; may prevent catalyst aggregation | Can improve selectivity or inhibit substrate binding, leading to lower activity. | Steric hindrance at C2/C8 inhibits hydroboration. chinesechemsoc.org Bulky quinoline ligands affect ATRP rates. cmu.edu |

Structural Factors Affecting Reactivity and Regioselectivity

The reactivity of this compound, particularly in electrophilic aromatic substitution, is heavily influenced by the directing effects and activating nature of its substituents.

Activating/Deactivating Effects: The quinoline ring system consists of a benzene (B151609) ring fused to a pyridine ring. The pyridine ring is electron-deficient and generally deactivated towards electrophilic substitution, while the benzene ring is more reactive. The presence of three powerful electron-donating groups (-NH₂ at C6, -CH₃ at C5 and C7) on the benzene portion of the ring system strongly activates it towards electrophilic attack. The lone pair of the amino group and the inductive/hyperconjugative effects of the methyl groups all increase the electron density of this ring nih.gov.

Regioselectivity: In electrophilic substitution reactions, incoming electrophiles are directed to positions that are electronically enriched and sterically accessible.

The C6-amino group is a powerful ortho-, para- director. Its ortho positions are C5 and C7, and its para position is C8 (relative to the amino group, though this position is on the other ring).

The C5-methyl group directs to its ortho (C6) and para (C8) positions.

The C7-methyl group directs to its ortho (C6, C8) positions.

Combining these effects, the C8 position is strongly activated by all three substituents. The C6 position is occupied, and the C5 and C7 positions are also occupied. Therefore, electrophilic substitution is most likely to occur at the C8 position, provided it is sterically accessible. Studies on related systems confirm this pattern; for example, electrophilic substitution on 8-dimethylaminoquinoline occurs at the C5 and C7 positions researchgate.net. In 6-aminoquinoline, iodination occurs at the C3 position, indicating that under certain conditions, the pyridine ring can also be functionalized, though this is less common rsc.org. The substitution pattern is a result of a complex interplay between electronic activation and steric hindrance nih.govacs.org.

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C8 | Strongly activated (ortho to C7-Me, para to C5-Me) | Moderate (adjacent to C7-Me) | Most likely site of substitution. |

| C2, C3, C4 | Deactivated (pyridine ring) | Low to Moderate | Unlikely, unless under forcing conditions or with specific catalysts. |

| C5, C6, C7 | Occupied | N/A | No substitution possible. |

Advanced Applications in Materials Science and Chemical Sensing

Utilization of 5,7-Dimethylquinolin-6-amine as a Building Block for Functional Materials

The quinoline (B57606) scaffold is a crucial building block in organic chemistry for creating advanced functional materials. nih.govnih.gov Its versatility allows for its incorporation into a variety of complex molecular architectures, including polymers and luminescent materials. The synthesis of quinoline derivatives is a well-established field, providing a robust platform for developing new materials with tailored properties. rsc.orgtubitak.gov.tr

Nitrogen-containing heterocyclic compounds, such as quinoline derivatives, are of significant interest in the synthesis of novel polymers. tubitak.gov.trresearchgate.net For instance, amine-functionalized dendritic polymers have been used as effective, reusable catalysts for the synthesis of other complex quinoline derivatives, showcasing a meta-level application where the amine-functionalized core facilitates the creation of new materials. researchgate.netscilit.com The inherent properties of the quinoline-amine structure can be leveraged to produce polymers with specific functionalities. The presence of the amine group provides a reactive site for polymerization reactions, allowing the scaffold to be integrated into larger macromolecular chains. These resulting polymers can possess unique thermal, mechanical, and electronic properties derived from the incorporated quinoline units.

Furthermore, derivatives of the quinoline scaffold are investigated for their photophysical properties, particularly for use in fluorescent materials. crimsonpublishers.com The introduction of electron-donating groups, such as the amine in this compound, can enhance fluorescence efficiency, making these compounds suitable for applications in organic light-emitting diodes (OLEDs). mdpi.comrsc.org The rigid, aromatic structure of the quinoline ring provides high thermal and chemical stability, which are desirable properties for materials used in electronic devices. mdpi.com

Development of Chemical Sensors and Probes Based on Quinoline-Amine Scaffolds

The quinoline-amine scaffold is a privileged structure in the design of chemosensors and molecular probes due to its inherent fluorescence properties, biocompatibility, and high chelation ability. crimsonpublishers.comresearchgate.netnanobioletters.com The nitrogen atom in the quinoline ring and the appended amino group can act as binding sites for various analytes, leading to detectable changes in the molecule's photophysical properties, such as fluorescence intensity or emission wavelength. nih.gov This has led to the extensive development of quinoline-based sensors for a wide array of applications, from environmental monitoring to medical diagnostics. researchgate.netcrimsonpublishers.com

Fluorescent probes built upon the quinoline framework have been successfully designed for the selective detection of numerous specific analytes, including biologically and environmentally significant ions and molecules. crimsonpublishers.com The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET), or Chelation-Enhanced Fluorescence (CHEF). crimsonpublishers.comcrimsonpublishers.comresearchgate.net

Biological Analytes: Quinoline-based probes have been engineered for bio-imaging applications. For example, multiphoton fluorescent probes have been synthesized for the selective detection of lipid droplets in living cells. crimsonpublishers.comcrimsonpublishers.com In the field of neurodegenerative disease diagnostics, quinoline derivatives designed with a donor-acceptor architecture have been developed as "turn-on" fluorescent probes for the selective imaging of Tau aggregates, which are a hallmark of Alzheimer's disease. acs.org

Metal and Non-Metal Ions: Probes have been created for the sequential detection of copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions. nih.gov In one such system, the probe's fluorescence is quenched upon binding Cu²⁺ and is subsequently restored by the addition of S²⁻, allowing for the detection of both species. nih.gov Other probes have been developed to selectively detect mercury (Hg²⁺) through an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. crimsonpublishers.com

The adaptability of the quinoline scaffold allows for the rational design of probes with high sensitivity and selectivity, making them powerful tools for visualizing molecular processes in complex biological systems. crimsonpublishers.comrsc.org